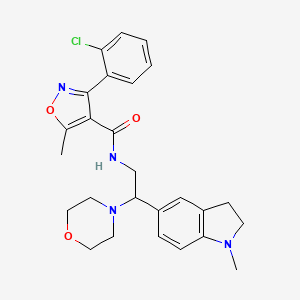

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide is a structurally complex molecule that appears to be related to various isoxazole derivatives known for their biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar isoxazole compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex, involving multiple steps to introduce various functional groups to the core structure. For example, the synthesis of a related compound, 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved through specification and transamidation of ester-functionalized pyrazoles, allowing for diversification of the pyrazole scaffold . This suggests that the synthesis of the compound may also involve multiple steps to incorporate the chlorophenyl, methyl, indolinyl, and morpholinoethyl groups onto the isoxazole core.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using experimental techniques such as crystallography and supported by theoretical calculations. For instance, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide involved crystallographic measurements and density functional theory (DFT) calculations . These methods could be applied to determine the molecular structure of 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, depending on their functional groups. The transformation product of 5(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide, for example, is a v-triazolinium salt that is acidic enough to be titrated with standard base . This indicates that the isoxazole compound may also participate in acid-base reactions, and its stability could be influenced by the presence of electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. Theoretical analyses, such as those performed using DFT and the SCRF/PCM method, can predict properties like solubility, acidity, and molecular interactions . For the compound , similar theoretical studies could provide valuable information about its behavior in different environments, which is crucial for understanding its potential as a pharmaceutical agent.

Scientific Research Applications

Potential Anti-Obesity Activity

Research has shown that certain diaryl dihydropyrazole-3-carboxamides, which are analogues related to the chemical structure of 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, have exhibited significant anti-obesity activity. These compounds were found to reduce body weight in animal models, attributed to their CB1 antagonistic activity. Molecular modeling studies also indicated interactions with the CB1 receptor similar to other known compounds (Srivastava et al., 2007).

Antimicrobial Properties

A series of compounds, including some with a structure related to 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated effectiveness against various bacterial and fungal strains, such as Escherichia coli and Candida albicans (Desai et al., 2011).

Interaction with CB1 Cannabinoid Receptor

Research into the molecular interaction of compounds structurally similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide with the CB1 cannabinoid receptor has provided insights into their pharmacological properties. Studies have focused on understanding the conformational analysis and the receptor binding properties, which are crucial for their potential use as antagonists or inverse agonists at the CB1 receptor (Shim et al., 2002).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of various derivatives of isoxazole compounds, including those similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, have been extensively studied. These compounds have shown potential as antimicrobial agents and have been evaluated for their biological activities, providing valuable insights into their chemical properties and potential therapeutic applications (Martins et al., 2002).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-17-24(25(29-34-17)20-5-3-4-6-21(20)27)26(32)28-16-23(31-11-13-33-14-12-31)18-7-8-22-19(15-18)9-10-30(22)2/h3-8,15,23H,9-14,16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVSTNBRQKRPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)